(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the bicyclic hexane structure, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Common in modifying the thiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may serve as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.
Mechanism of Action
The mechanism of action of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites on enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific structural configuration, which provides distinct reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(1S,4S,5S)-1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)/t6-,8+,10+/m0/s1 |
InChI Key |
UQJRFGJNASFIBU-SKWCMTHISA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CSC=N3 |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CSC=N3 |
Origin of Product |
United States |
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